2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-ETHOXYPHENYL)ACETAMIDE
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Overview
Description
2-(6-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a combination of triazine, benzo[d]thiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine under controlled conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is introduced through a nucleophilic substitution reaction involving 2-aminobenzenethiol and the triazine derivative.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-ethoxyphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets through its triazine and benzo[d]thiazole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
Uniqueness
What sets 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-ETHOXYPHENYL)ACETAMIDE apart is its combination of triazine, benzo[d]thiazole, and acetamide moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H32N8O4S2 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-[[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H32N8O4S2/c1-2-40-21-6-3-19(4-7-21)29-24(37)18-41-28-31-22-8-5-20(17-23(22)42-28)30-25-32-26(35-9-13-38-14-10-35)34-27(33-25)36-11-15-39-16-12-36/h3-8,17H,2,9-16,18H2,1H3,(H,29,37)(H,30,32,33,34) |
InChI Key |
JACTXZKBKIWVDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6 |
Origin of Product |
United States |
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